molecular formula C21H22FN3O2S B2521813 2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 899731-97-6

2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2521813
CAS No.: 899731-97-6
M. Wt: 399.48
InChI Key: GUGPBVJJOCWJHB-UHFFFAOYSA-N
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Description

The compound 2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (hereafter referred to as the target compound) is a benzothiazole-piperazine hybrid with a fluorophenyl ethanone moiety. Its structure features:

  • A 4-methoxy-7-methylbenzo[d]thiazol-2-yl group, which contributes to aromatic stacking and hydrogen-bonding interactions.
  • A piperazine linker, providing conformational flexibility and enabling interactions with biological targets.
  • A 4-fluorophenyl ethanone group, enhancing lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-14-3-8-17(27-2)19-20(14)28-21(23-19)25-11-9-24(10-12-25)18(26)13-15-4-6-16(22)7-5-15/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGPBVJJOCWJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24FN3O2SC_{21}H_{24}FN_3O_2S, with a molecular weight of approximately 397.5 g/mol. The structure features a piperazine ring, a fluorophenyl group, and a thiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H24FN3O2S
Molecular Weight397.5 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in this compound may enhance its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat, suggesting that our compound may also possess comparable activity .

Anticonvulsant Properties

Thiazole-containing compounds have been investigated for their anticonvulsant properties. A study demonstrated that certain thiazole derivatives effectively reduced seizure activity in animal models, indicating that our compound might also exhibit similar neuroprotective effects .

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems and inhibition of specific oncogenic pathways. The piperazine moiety is known to interact with serotonin receptors, potentially influencing mood and seizure thresholds. Additionally, the fluorophenyl group may enhance lipophilicity, facilitating better blood-brain barrier penetration.

Case Studies and Experimental Findings

  • Cytotoxicity Assay :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was performed on A431 and Jurkat cells.
    • Results : The compound exhibited significant cytotoxicity with IC50 values of 1.98 µg/mL for A431 cells and 1.61 µg/mL for Jurkat cells, indicating strong potential as an antitumor agent .
  • Anticonvulsant Activity Evaluation :
    • Objective : To assess the anticonvulsant potential in a PTZ-induced seizure model.
    • Method : Mice were treated with varying doses of the compound.
    • Results : The compound demonstrated a dose-dependent reduction in seizure frequency and duration, suggesting efficacy in seizure control .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share key structural motifs with the target compound, enabling comparative analysis:

Compound ID & Source Substituents on Benzothiazole/Piperazine Key Functional Groups Molecular Weight Biological Activity (if reported)
Target Compound 4-methoxy-7-methylbenzo[d]thiazole 4-fluorophenyl ethanone ~417.5 (calc.) Not explicitly reported
Compound 15 4-fluorobenzo[d]thiazole 4-methoxyphenyl thioether 417.5 Not reported
Compound 5k Benzo[d]thiazole Triazole-thioether hybrid 490.13 Anticancer screening (moderate)
Compound 5l Benzo[d]thiazole Indoline-2,3-dione triazole 505.16 Anticancer screening (moderate)
Compound in 6-nitrobenzo[d]thiazole 4-fluorophenyl thioether 432.5 Not reported
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methoxy group (electron-donating) contrasts with the 6-nitro group in ’s compound (electron-withdrawing), which may alter electronic properties and binding affinity .
  • Fluorine Substitution : The 4-fluorophenyl group is conserved across analogs, suggesting its role in enhancing metabolic stability and membrane permeability .
Spectroscopic Characterization:
  • 1H-NMR : Expected signals include aromatic protons from the benzothiazole (δ 6.8–7.5 ppm), piperazine methylene (δ 3.2–3.8 ppm), and methoxy group (δ 3.8 ppm) .
  • EI-MS : Molecular ion peaks would align with analogs (e.g., m/z ~417 for the target vs. 490 for Compound 5k) .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility:
  • The 4-methoxy group increases hydrophilicity compared to the 4-fluorobenzo[d]thiazole in Compound 15 .
  • The methyl group on the benzothiazole may enhance metabolic stability by steric hindrance .
Antiproliferative Activity:
  • While the target compound’s activity is unreported, analogs like Compound 5k (IC₅₀ = 8.2 µM against MCF-7 cells) demonstrate that benzothiazole-piperazine hybrids exhibit moderate anticancer activity, likely via kinase inhibition or DNA intercalation .

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